molecular formula C27H31N3O B11712855 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide CAS No. 293765-36-3

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide

Katalognummer: B11712855
CAS-Nummer: 293765-36-3
Molekulargewicht: 413.6 g/mol
InChI-Schlüssel: FACJWOZXDZHKIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide is a complex organic compound with a unique structure characterized by multiple aromatic rings and diazenyl groups. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-methyl aniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form the azo compound.

    Amidation: The final step involves the amidation of the azo compound with 2-[4-(2-methylpropyl)phenyl]propanoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Widely used in the textile and printing industries for its vibrant color properties.

Wirkmechanismus

The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sudan IV: Another azo compound with similar dye properties.

    Oil Red O: Used for staining lipids in biological samples.

    Scarlet Red: Known for its use in histological staining.

Uniqueness

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to its specific structure, which imparts distinct color properties and potential biological activities. Its ability to undergo various chemical reactions also makes it versatile for different applications.

Eigenschaften

CAS-Nummer

293765-36-3

Molekularformel

C27H31N3O

Molekulargewicht

413.6 g/mol

IUPAC-Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C27H31N3O/c1-18(2)16-22-10-12-23(13-11-22)21(5)27(31)28-25-15-14-24(17-20(25)4)29-30-26-9-7-6-8-19(26)3/h6-15,17-18,21H,16H2,1-5H3,(H,28,31)

InChI-Schlüssel

FACJWOZXDZHKIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(C)C3=CC=C(C=C3)CC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.